The synthesis of AB-680 involves several key steps that leverage advanced organic chemistry techniques. While specific synthetic routes are proprietary, the general approach includes:
Technical details regarding the exact synthetic pathway are typically found in specialized publications or patents related to the compound's development.
AB-680 has a complex molecular structure characterized by its specific arrangement of atoms, which contributes to its biological activity. The molecular formula is , indicating a diverse array of functional groups that facilitate its interaction with CD73.
The three-dimensional conformation of AB-680 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into how it interacts with its target enzyme.
AB-680 primarily participates in reversible binding interactions with CD73. The compound acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing substrate access without permanently altering the enzyme's structure.
This reversible nature allows for potential therapeutic applications where modulation of CD73 activity can enhance anti-tumor immune responses.
The mechanism of action for AB-680 involves its selective inhibition of CD73, an ecto-nucleotidase responsible for converting AMP to adenosine. By inhibiting this pathway:
Data from preclinical studies indicate that AB-680 effectively enhances anti-tumor immunity by reversing adenosine-mediated suppression .
AB-680 exhibits several notable physical and chemical properties that contribute to its pharmacological profile:
These properties are essential for determining the suitability of AB-680 for various delivery methods in clinical settings.
AB-680 is primarily being investigated for its potential applications in cancer immunotherapy. Its ability to inhibit CD73 makes it a promising candidate for enhancing immune responses against tumors by:
Research continues to explore its broader applications within oncology and potentially other fields where modulation of adenosine signaling could be beneficial.
CD73 (ecto-5′-nucleotidase), encoded by the NT5E gene, is a 70-kD glycosylphosphatidylinositol (GPI)-anchored cell surface protein that catalyzes the hydrolysis of extracellular AMP into adenosine and phosphate. This enzyme is overexpressed in diverse cancers—including triple-negative breast cancer (TNBC), colorectal carcinoma (CRC), gastric cancer, and melanoma—where it correlates with advanced disease stage, metastasis, and poor prognosis [2] [7]. In the hypoxic TME, hypoxia-inducible factor-1α (HIF-1α) directly upregulates CD73 gene transcription, amplifying adenosine production [3] [7]. Non-hypoxic drivers include:
CD73 exerts dual functions in tumors:
Table 1: Clinical Significance of CD73 Overexpression in Selected Cancers
Cancer Type | Patient Cohort | Prognostic Association | Key Clinical Correlations |
---|---|---|---|
Triple-Negative Breast | 661 patients | Poor prognosis (P=0.029) | Shorter overall survival, therapy resistance |
Gastric Cancer | 68 patients | Poor prognosis (P<0.001) | Depth of invasion, nodal metastasis, advanced stage |
Colorectal Cancer | 358 patients | Independent poor prognostic biomarker | Increased metastasis, reduced chemotherapy response |
Epithelial Ovarian | 167 patients | Better prognosis | Lower stage, better differentiation |
Gallbladder Cancer | 108 patients | Shorter survival (P<0.05) | Tumor progression, vascular invasion |
The adenosinergic pathway is a metabolic cascade critical for regulating immune responses within the TME:
Extracellular ATP (pro-inflammatory) → Hydrolysis by CD39/NTPDase-1 to AMP → Hydrolysis by CD73 to adenosine (immunosuppressive)
Alternative routes include the CD38-CD203a/CD73 axis, where CD38 converts NAD⁺ to ADPR, CD203a hydrolyzes ADPR to AMP, and CD73 generates adenosine [3] [8]. Physiologic adenosine concentrations (nanomolar range) escalate 100-fold in tumors due to:
Table 2: Enzymes Governing Adenosine Production in TME
Enzyme | Alternative Name | Reaction Catalyzed | Expression in TME | Inhibitors |
---|---|---|---|---|
CD39 | Ecto-NTPDase1 | ATP/ADP → AMP | Tumor cells, endothelial cells, Tregs, MDSCs | None clinically approved |
CD73 | Ecto-5′-nucleotidase | AMP → Adenosine | Cancer cells, CAFs, Tregs, endothelial cells | AB-680, monoclonal antibodies |
CD38 | NAD⁺ nucleosidase | NAD⁺ → ADPR | Myeloid cells, lymphoid malignancies | Daratumumab (anti-myeloma) |
CD203a | Ecto-PDE | ADPR → AMP | Stromal cells, macrophages | None targeted |
Adenosine signals through four G-protein-coupled receptors (A₁R, A₂ₐR, A₂вR, A₃R), with A₂ₐR and A₂вR being primary mediators of immunosuppression in the TME [3] [6] [8]:
T-cell anergy:A₂ₐR activation on CD8⁺ T cells increases intracellular cAMP, inhibiting T-cell receptor (TCR) signaling and reducing secretion of IL-2, IFN-γ, and TNF-α. It also promotes upregulation of checkpoint molecules (PD-1, CTLA-4) [6] [8].
NK cell suppression:NK cells express the highest levels of A₂ₐR among lymphocytes. Adenosine binding suppresses cytotoxicity, IFN-γ release, and antibody-dependent cellular cytotoxicity (ADCC) [3] [8].
Immunosuppressive cell expansion:
Myeloid-derived suppressor cells (MDSCs): A₂вR signaling induces IL-10 and VEGF secretion, promoting angiogenesis and M2 macrophage polarization [3] [6].
Dendritic cell (DC) impairment:Adenosine reduces DC expression of co-stimulatory molecules (CD80/CD86) and MHC-II, inhibiting antigen presentation [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7